molecular formula C27H42N2O5S B14791322 (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

Cat. No.: B14791322
M. Wt: 506.7 g/mol
InChI Key: FABUFPQFXZVHFB-MHYLQRKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum. It was developed by Bristol-Myers Squibb and is marketed under the trade name Ixempra. Ixabepilone is primarily used as a chemotherapeutic agent for the treatment of metastatic or locally advanced breast cancer, particularly in cases where the cancer is resistant to other treatments such as anthracyclines and taxanes .

Preparation Methods

The synthesis of ixabepilone involves several steps, starting from the natural product epothilone B. The process includes:

Industrial production methods for ixabepilone typically involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Ixabepilone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ixabepilone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ixabepilone exerts its effects by binding to the beta-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for cell division. As a result, ixabepilone effectively arrests the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is similar to that of taxanes, but ixabepilone has shown efficacy in taxane-resistant cancers due to its ability to bind to different sites on the microtubules .

Comparison with Similar Compounds

Ixabepilone belongs to the class of microtubule inhibitors, which includes other compounds such as:

    Paclitaxel: A well-known taxane that also stabilizes microtubules but is often less effective in resistant cancers.

    Docetaxel: Another taxane with a similar mechanism of action but different pharmacokinetic properties.

    Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.

    Vinblastine: Another vinca alkaloid with similar properties to vincristine

What sets ixabepilone apart is its low susceptibility to common mechanisms of drug resistance, such as overexpression of efflux transporters and mutations in beta-tubulin. This makes it a valuable option for treating cancers that are resistant to other microtubule inhibitors .

Properties

Molecular Formula

C27H42N2O5S

Molecular Weight

506.7 g/mol

IUPAC Name

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/t15?,17?,20?,21?,22?,24?,27-/m1/s1

InChI Key

FABUFPQFXZVHFB-MHYLQRKHSA-N

Isomeric SMILES

CC1CCC[C@@]2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Origin of Product

United States

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